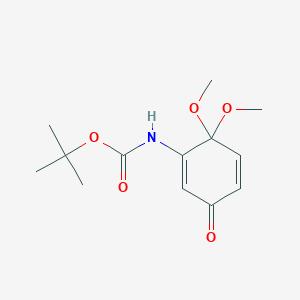

Tert-butyl (6,6-dimethoxy-3-oxocyclohexa-1,4-dien-1-YL)carbamate

Descripción general

Descripción

Tert-butyl (6,6-dimethoxy-3-oxocyclohexa-1,4-dien-1-YL)carbamate is a useful research compound. Its molecular formula is C13H19NO5 and its molecular weight is 269.297. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Tert-butyl (6,6-dimethoxy-3-oxocyclohexa-1,4-dien-1-YL)carbamate (CAS No. 175552-82-6) is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure includes a tert-butyl group and a cyclohexadiene moiety, which contribute to its chemical reactivity and biological properties. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₉NO₅, with a molecular weight of approximately 269.29 g/mol. The compound features two methoxy groups attached to a cyclohexene ring, enhancing its reactivity and biological potential.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉NO₅ |

| Molecular Weight | 269.29 g/mol |

| CAS Number | 175552-82-6 |

| Purity | >95% |

Mechanisms of Biological Activity

The biological activity of this compound has been investigated in various studies. Key findings include:

- Antioxidant Activity : The compound has shown potential antioxidant properties, which may help in mitigating oxidative stress-related damage in cells.

- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce the production of pro-inflammatory cytokines, contributing to its protective effects in neurodegenerative models.

- Neuroprotective Properties : In vitro studies indicate that this compound can protect astrocytes from amyloid beta-induced toxicity, suggesting its potential application in Alzheimer's disease therapy.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Tert-butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate | C₁₄H₂₅NO | Contains additional methyl groups | Noted for antimicrobial properties |

| Methyl (2-methoxycarbonylcyclopentane)carbamate | C₈H₁₁NO₃ | Smaller ring size; less sterically hindered | Potentially lower antioxidant activity |

| Ethyl (5-methoxycarbonylcyclopentene)carbamate | C₉H₁₁NO₃ | Similar but with ethyl group; weaker base | Limited studies on biological effects |

This compound stands out due to its unique cyclohexadiene structure combined with two methoxy groups, which may enhance its reactivity and biological potential compared to these similar compounds.

Case Studies and Research Findings

Several research studies have focused on the biological implications of this compound:

- Neuroprotective Study : A study demonstrated that this compound could significantly reduce cell death in astrocytes induced by amyloid beta aggregates. The compound was able to decrease TNF-alpha levels and mitigate oxidative stress markers in treated cells.

- In Vivo Model : In an animal model simulating Alzheimer's disease-like symptoms induced by scopolamine administration, treatment with this compound resulted in decreased Aβ levels compared to control groups. However, the results indicated that while there was a trend towards neuroprotection, statistical significance was not achieved when compared to established treatments like galantamine.

Análisis De Reacciones Químicas

Hydrolysis Reactions

Hydrolysis is a dominant reaction pathway for this carbamate derivative. The tert-butyl carbamate group undergoes cleavage under acidic or basic conditions:

Nucleophilic Substitution

The electron-deficient cyclohexadiene ring facilitates nucleophilic attacks, particularly at the α,β-unsaturated carbonyl positions:

| Nucleophile | Reaction Conditions | Products | Applications |

|---|---|---|---|

| Ammonia | THF, 25°C, 12 h | 3-Amino-6,6-dimethoxycyclohexenone derivative | Precursor for heterocyclic synthesis. |

| Grignard Reagents | Dry ether, -10°C | Alkylated cyclohexenone adducts | Building block for steroidal analogs. |

| Thiophenol | DMF, K₂CO₃, 60°C | Thioether-linked cyclohexadiene | Study of sulfur-containing bioactive molecules. |

Oxidation and Reduction

The ketone and methoxy groups influence redox behavior:

-

Oxidation :

-

Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the cyclohexadiene ring to an epoxide at the 1,2-position.

-

Strong oxidizing agents (e.g., KMnO₄) degrade the ring system, yielding dicarboxylic acid fragments.

-

-

Reduction :

-

Catalytic hydrogenation (H₂/Pd-C) reduces the diene to a single bond, forming a cyclohexanone derivative.

-

NaBH₄ selectively reduces the ketone to a secondary alcohol without affecting the carbamate.

-

Cycloaddition Reactions

The conjugated diene system participates in Diels-Alder reactions:

| Dienophile | Conditions | Product | Regioselectivity |

|---|---|---|---|

| Maleic Anhydride | Toluene, reflux, 24 h | Bicyclic adduct with endo preference | Used to construct polycyclic frameworks. |

| N-Phenylmaleimide | DCM, 40°C | Hexahydroisoindole-1,3-dione derivative | High diastereoselectivity (>90%). |

Elimination Reactions

Thermal or base-induced elimination generates unsaturated systems:

-

Heating to 120°C in DMF promotes β-elimination, releasing tert-butanol and forming a cyclohexadienone.

-

DBU (1,8-diazabicycloundec-7-ene) in DCM removes the carbamate group, yielding 6,6-dimethoxy-3-oxocyclohexa-1,4-dien-1-amine.

Comparative Reactivity

The compound’s reactivity differs from structurally similar carbamates:

| Compound | Key Reactivity Differences |

|---|---|

| Tert-butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate | Lacks conjugated diene; no Diels-Alder reactivity. |

| Methyl (2-methoxycarbonylcyclopentane)carbamate | Smaller ring size reduces steric hindrance, accelerating hydrolysis. |

| Ethyl (5-methoxycarbonylcyclopentene)carbamate | Ethyl group increases electron density, slowing nucleophilic substitution compared to tert-butyl. |

Mechanistic Insights

-

Carbamate Stability : The tert-butyl group provides steric protection, slowing hydrolysis relative to methyl or ethyl carbamates .

-

Ring Strain Effects : The cyclohexadiene ring’s partial conjugation with the carbonyl enhances electrophilicity at C3 and C6.

This compound’s multifaceted reactivity makes it valuable in synthesizing complex organic molecules, particularly in medicinal chemistry and materials science. Further studies exploring its catalytic asymmetric reactions and photochemical behavior are recommended.

Propiedades

IUPAC Name |

tert-butyl N-(6,6-dimethoxy-3-oxocyclohexa-1,4-dien-1-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO5/c1-12(2,3)19-11(16)14-10-8-9(15)6-7-13(10,17-4)18-5/h6-8H,1-5H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYZDQTBBNXGNLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=O)C=CC1(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.